5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid
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Overview
Description
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C16H15N3O4 and a molecular weight of 313.31 g/mol . This compound is characterized by the presence of a diazenyl group (–N=N–) linking two aromatic rings, one of which contains a dimethylamino group and the other a dicarboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 5-aminoisophthalic acid. The reaction conditions generally include acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reversible redox reactions, influencing the activity of target molecules. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a dicarboxylic acid group.
5-Aminoisophthalic acid: Lacks the diazenyl and dimethylamino groups, used as an intermediate in various syntheses.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Contains a ketone group instead of the diazenyl group.
Uniqueness
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid is unique due to its combination of a diazenyl group and a dicarboxylic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
189352-49-6 |
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Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H15N3O4/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15(20)21)7-11(9-13)16(22)23/h3-9H,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
NPZGKVAKUJCXMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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